molecular formula C16H19NO B7838650 2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol

2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol

Cat. No.: B7838650
M. Wt: 241.33 g/mol
InChI Key: HIGWJXIRANBZJL-UHFFFAOYSA-N
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Description

2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol is an organic compound with the molecular formula C16H19NO. It is a colorless or slightly yellow liquid with an aromatic odor. This compound is soluble in water and many organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylbenzylamine with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, alkoxides, and amines.

Major Products Formed

Scientific Research Applications

2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3-Methylphenyl)methyl]amino}propan-1-ol
  • 2-{[(3-Methylphenyl)methyl]amino}butan-1-ol

Uniqueness

2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-methylphenyl)methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-6-5-7-14(10-13)11-17-12-16(18)15-8-3-2-4-9-15/h2-10,16-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGWJXIRANBZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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